molecular formula C25H34FN3O6S B13866508 Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B13866508
M. Wt: 523.6 g/mol
InChI Key: RRCVZPNTIPVSTE-UHFFFAOYSA-N
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Description

Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is a critical advanced intermediate in the synthetic pathway of Bempedoic Acid (ETC-1002), a first-in-class, oral, small-molecule therapeutic approved for treating hypercholesterolemia. The research value of this compound lies in its role as a chemical scaffold that contains the core pyrimidine head group and the dormant dihydroxyheptenoic acid side chain characteristic of the final active drug. Bempedoic Acid functions as an ATP-citrate lyase (ACL) inhibitor, which operates upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. By inhibiting ACL, it reduces hepatic cholesterol synthesis and upregulates LDL receptor expression, thereby significantly lowering circulating levels of low-density lipoprotein cholesterol (LDL-C). This dual-mechanism agent is particularly valuable for researchers investigating lipid metabolism, exploring combination therapies with statins, and developing treatments for patients with statin intolerance. As a key precursor, this compound enables medicinal chemistry studies focused on optimizing the synthesis of ACL inhibitors and probing the structure-activity relationships that underpin this important class of lipid-lowering agents [https://go.drugbank.com/drugs/DB15051]. Its primary application is in the development and scaled production of a therapeutic that provides a complementary mechanism to PCSK9 inhibitors, offering a valuable tool for cardiovascular disease research [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7029786/].

Properties

Molecular Formula

C25H34FN3O6S

Molecular Weight

523.6 g/mol

IUPAC Name

tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H34FN3O6S/c1-15(2)22-20(12-11-18(30)13-19(31)14-21(32)35-25(3,4)5)23(16-7-9-17(26)10-8-16)28-24(27-22)29-36(6,33)34/h7-12,15,18-19,30-31H,13-14H2,1-6H3,(H,27,28,29)

InChI Key

RRCVZPNTIPVSTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Detailed Preparation Steps

Synthesis of Key Pyrimidine Intermediate

  • The process begins with the preparation of N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethylsulfonamide.
  • This intermediate is reacted with (carbethoxymethylene)triphenylphosphorane in toluene under reflux for approximately 6 hours to form ethyl (2E)-3-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}acrylate.

Formation of the Hydroxy Heptenoate Chain

  • The ethyl acrylate derivative undergoes a sequence involving treatment with n-butyllithium at low temperature (-5 to +10°C) under nitrogen atmosphere.
  • Subsequent addition of tert-butyl acetate at -65°C allows for the formation of racemic tert-butyl (4E)-5-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3-hydroxy-4-pentenoate as an oily mass.

Hydrolysis and Stereochemical Resolution

  • The racemic mixture is subjected to base-catalyzed hydrolysis using aqueous sodium hydroxide in methanol at 27–29°C with stirring.
  • After refluxing for 6-10 hours, acidification to pH 3-4 and extraction yields the (4E)-5-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3-hydroxy-4-pentenoic acid as a white solid.

Final Esterification and Purification

  • The final tert-butyl ester is formed by esterification of the acid intermediate, often involving tert-butyl protecting groups introduced earlier in the synthesis.
  • Purification steps include silica gel column chromatography and recrystallization to achieve high purity and correct stereochemistry.

Reaction Conditions and Work-Up

Step Conditions Notes
Wittig Reaction Reflux in toluene, 6 hours Formation of ethyl acrylate intermediate
Lithiation and Acylation n-Butyllithium at -5 to +10°C; tert-butyl acetate at -65°C Controlled low-temperature addition to form hydroxy pentenoate
Hydrolysis Aqueous NaOH in methanol, 27–29°C, reflux 6-10 hours Conversion to acid form, stereochemical control
Acidification and Extraction Acidify to pH 3-4, extract with dichloromethane Isolation of acid intermediate
Purification Silica gel chromatography, recrystallization Ensures stereochemical purity and removal of impurities

Notes on Stereochemistry and Impurities

  • The compound is prepared with specific stereochemistry (3R,5S), crucial for biological activity.
  • Impurity profiles include oxidized and hydrolyzed byproducts; preparation methods include steps to minimize these impurities by controlled reaction conditions and purification.
  • Known impurities are prepared and characterized to ensure quality control in pharmaceutical applications.

Summary Table of Key Intermediates and Reagents

Intermediate / Reagent Role in Synthesis Source / Reference
N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethylsulfonamide Pyrimidine core precursor Patent WO2006100689A1
(Carbethoxymethylene)triphenylphosphorane Wittig reagent for acrylate formation Patent WO2006100689A1
n-Butyllithium Strong base for lithiation Patent WO2006100689A1
tert-Butyl acetate Acylating agent to introduce tert-butyl ester Patent WO2006100689A1
Aqueous sodium hydroxide Hydrolysis agent Patent WO2006100689A1
Silica gel Purification medium Standard chromatographic technique

Research Findings and Applications

  • The compound is primarily used as an intermediate or derivative in the synthesis of statin drugs such as rosuvastatin.
  • Its complex structure with multiple chiral centers and functional groups makes it a valuable scaffold for pharmaceutical development.
  • The preparation methods emphasize stereochemical control and purity, which are critical for efficacy and safety in drug design.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The methanesulfonamido group, in particular, plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several derivatives, primarily differing in substituents and functional groups:

Compound Name / Identifier Key Structural Differences Similarity Index* Pharmacological Role Reference
(E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid Carboxylic acid (no tert-butyl ester) 1.00 Active HMG-CoA reductase inhibitor
Calcium bis[(E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoate] Divalent calcium salt of the free acid 0.98 Stabilized pharmaceutical form
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate Quinoline core replaces pyrimidine; cyclopropyl substituent 0.76 Intermediate for lipid-lowering agents

*Similarity index based on structural alignment and functional group analysis .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The tert-butyl ester exhibits higher lipophilicity (logP ≈ 3.2) compared to the free acid (logP ≈ 1.8) or its crystalline salts, favoring synthetic handling . The calcium salt, however, demonstrates improved aqueous solubility (1.2 mg/mL at pH 7.4) for oral formulations .
  • Stability : The free acid and its salts are prone to lactone formation and oxidation, necessitating stabilizers like tribasic calcium phosphate in tablets . The tert-butyl ester shows greater thermal stability (decomposition >150°C) due to reduced carboxylic acid reactivity .

Pharmaceutical Relevance

  • Crystalline Salts : Ammonium, calcium, and magnesium salts of the free acid are preferred for drug formulations due to enhanced purity (>99.5% by HPLC) and reduced hygroscopicity .
  • Degradation Pathways: The free acid undergoes oxidation at the 6-enoate double bond and lactonization under acidic conditions, mitigated by excipients in final dosage forms .

Biological Activity

Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound with significant biological activity, particularly in the context of medicinal chemistry. Its unique structural features, including a tert-butyl ester group, a fluorophenyl ring, and a methanesulfonamido group, contribute to its diverse chemical reactivity and potential therapeutic applications.

PropertyValue
Molecular Formula C25H34FN3O6S
Molecular Weight 523.6 g/mol
IUPAC Name This compound
CAS Number 355806-00-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The methanesulfonamido group enhances binding affinity and specificity to these targets, leading to modulation of their activity. This modulation can result in significant biological effects, which are crucial for therapeutic applications.

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases.
  • Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain pathogens, making it a candidate for further development as an antimicrobial agent.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results demonstrated that the compound inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is pivotal in cancer progression.

Study 2: Anti-inflammatory Effects

In another investigation published in Pharmacology Reports, researchers assessed the anti-inflammatory effects of the compound using a murine model of acute inflammation. The treatment significantly reduced edema and inflammatory cytokine levels (TNF-alpha and IL-6) compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound.

Study 3: Antimicrobial Activity

A recent study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For pyrimidine derivatives, key steps include:
  • Temperature and Solvent Selection : Use polar aprotic solvents (e.g., THF or acetonitrile) at 60–80°C to balance reactivity and side-product formation .
  • Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling reactions involving fluorophenyl groups .
  • Purification : Employ reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate the compound from by-products .
  • Yield Monitoring : Track intermediates via LCMS (e.g., m/z 757 [M+H]+ detection) and HPLC retention time (e.g., 1.23 minutes under SQD-FA05 conditions) .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for CH₃), fluorophenyl aromatic protons (δ ~7.2–7.8 ppm), and hydroxyl protons (broad signals at δ ~3.5–5.5 ppm). Assign stereochemistry using 2D NOESY .
  • Mass Spectrometry : High-resolution LCMS (e.g., [M+H]+ at m/z 757) confirms molecular weight .
  • HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO, methanol, and PBS (pH 7.4) using nephelometry. Pyrimidine derivatives often show higher solubility in DMSO (>10 mM) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Tert-butyl esters are prone to hydrolysis under acidic conditions; use lyophilization for long-term storage .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanism of methanesulfonamido group incorporation?

  • Methodological Answer :
  • Isotopic Labeling : Use ³⁵S-labeled methanesulfonyl chloride to trace sulfonamide formation. Monitor incorporation via radio-HPLC .
  • Kinetic Studies : Vary reactant concentrations (e.g., methanesulfonamide vs. pyrimidine precursor) to determine rate laws and identify rate-limiting steps .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for sulfonamide bond formation .

Q. How does stereochemistry at C3 and C5 influence the compound’s bioactivity?

  • Methodological Answer :
  • Diastereomer Synthesis : Prepare stereoisomers using chiral auxiliaries (e.g., (R)- and (S)-tert-butyl esters) and compare activity via enzyme inhibition assays .
  • X-ray Crystallography : Resolve crystal structures of diastereomers bound to target proteins (e.g., kinases) to correlate stereochemistry with binding affinity .
  • SAR Analysis : Modify hydroxyl group configurations and assess changes in IC₅₀ values using dose-response curves .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

  • Methodological Answer :
  • Moisture Control : Use anhydrous solvents (e.g., THF stored over molecular sieves) and gloveboxes (<1 ppm H₂O) for moisture-sensitive steps .
  • Protective Groups : Temporarily protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers, which are stable under basic conditions .
  • Real-Time Monitoring : Employ in-situ FTIR to detect water ingress during reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers to isolate variability .
  • Impurity Profiling : Compare HPLC chromatograms of batches with divergent bioactivity; trace impurities (e.g., residual Pd) may skew results .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or batch effects .

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